BenchChemオンラインストアへようこそ!

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

HIV Protease Inhibitors Stereoselective Synthesis Atazanavir Intermediate

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane (CAS 137515-66-3), frequently designated (1R,2S)-Cbz epoxide or erythro N-Cbz-phenylalanyl epoxide, is a chiral α-amino epoxide bearing a benzyloxycarbonyl (Cbz) protecting group. This compound belongs to the N-protected erythro-phenylalanylepoxide class, which serves as a critical chiral building block for constructing the hydroxyethylamine (HEA) isostere core of aspartyl protease inhibitors.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 137515-66-3
Cat. No. B160581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane
CAS137515-66-3
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1
InChIKeyDURMMNMFHRIMJD-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane (CAS 137515-66-3): Erythro N-Cbz-α-Amino Epoxide for HIV Protease Inhibitor Synthesis


(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane (CAS 137515-66-3), frequently designated (1R,2S)-Cbz epoxide or erythro N-Cbz-phenylalanyl epoxide, is a chiral α-amino epoxide bearing a benzyloxycarbonyl (Cbz) protecting group . This compound belongs to the N-protected erythro-phenylalanylepoxide class, which serves as a critical chiral building block for constructing the hydroxyethylamine (HEA) isostere core of aspartyl protease inhibitors [1]. Its molecular formula is C18H19NO3 (MW 297.35 g/mol), and it is manufactured under controlled conditions to preserve the acid-labile epoxide ring and the defined (2R,3S) stereochemistry [2].

Why Generic Substitution of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane Is Not Feasible for Regulated API Synthesis


Substituting (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane with the (2S,3S) threo diastereomer or with an N-Boc analog is not permissible in processes targeting specific HIV protease inhibitors. The (2R,3S) erythro configuration is stereochemically required for the atazanavir synthetic route, whereas the (2S,3S) threo isomer is mandated for saquinavir, nelfinavir, and fosamprenavir [1]. The Cbz protecting group additionally provides orthogonal deprotection compatibility (hydrogenolysis) versus the acid-labile Boc group, enabling distinct downstream synthetic strategies that cannot be interchanged without extensive process revalidation [2].

Quantitative Differentiation Evidence for (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane Versus Closest Analogs


Diastereomer-Dependent API Routing: (2R,3S) Erythro Cbz Epoxide vs. (2S,3S) Threo Cbz Epoxide in Commercial HIV Protease Inhibitor Synthesis

The (2R,3S) erythro diastereomer of N-Cbz-3-amino-1,2-epoxy-4-phenylbutane is the mandated stereoisomer for incorporating the hydroxyethylamine isostere into atazanavir, while the (2S,3S) threo diastereomer (CAS 128018-44-0) serves as the essential intermediate for saquinavir, nelfinavir, and fosamprenavir [1]. In the published OPRD process, the (2R,3S) N-Boc epoxide is obtained with a diastereomeric excess (de) of >99% via diastereomeric crystallization, whereas the corresponding Cbz-protected (2R,3S) epoxide synthesized via the chloromethyl ketone route yields approximately 43% after recrystallization (32.3 g from 75 g starting ketone) [2]. This stereochemical assignment is critical: employing the incorrect diastereomer leads to the wrong API impurity profile and is incompatible with regulatory filings [1].

HIV Protease Inhibitors Stereoselective Synthesis Atazanavir Intermediate

N-Protecting Group Orthogonality: Cbz vs. Boc in Epoxide Intermediate Selection for Multi-Step Synthesis

The Cbz protecting group on (2R,3S)-1,2-epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane provides hydrogenolytic cleavage (H2/Pd-C) that is fully orthogonal to the acid-labile Boc group present in (2R,3S)-3-(tert-Boc)amino-1,2-epoxy-4-phenylbutane (CAS 98760-08-8) [1]. This orthogonality enables sequential deprotection strategies in complex multi-step syntheses where acid-sensitive functionalities elsewhere in the molecule preclude the trifluoroacetic acid conditions required for Boc removal [2]. The Cbz epoxide is therefore preferred when the synthetic route requires late-stage amine deprotection in the presence of acid-labile moieties, whereas the Boc analog is favored when hydrogenolysis-compatible functional groups are absent [2].

Protecting Group Strategy Orthogonal Deprotection Peptide Isostere Synthesis

Stereochemical Purity Specification: Typical >99% ee for (2R,3S)-Cbz Epoxide in Commercial Supply

Commercial suppliers of the (2R,3S)-Cbz epoxide specify stereochemical purity of >99% enantiomeric excess (ee), a specification that is essential for pharmaceutical intermediate applications where the presence of the (2S,3R) enantiomer or (2S,3S) diastereomer would generate chiral impurities in the final API [1]. This purity level is achieved through recrystallization from ethyl acetate/hexane as demonstrated in the patent literature, yielding the desired erythro diastereomer in high stereochemical purity [2]. For the structurally analogous (2S,3S)-Cbz epoxide, published synthesis routes report diastereoisomeric excess values ranging from 91% to 98% [3].

Chiral Purity Enantiomeric Excess Quality Control

Synthesis Yield and Scalability: Cbz-Chloromethyl Ketone Route vs. Alternative N-Protected Epoxide Syntheses

The patent-exemplified synthesis of N-Benzyloxycarbonyl-3(S)-amino-1,2(S)-epoxy-4-phenylbutane proceeds via NaBH4 reduction of N-Cbz-L-phenylalanine chloromethyl ketone, yielding 32.3 g (43%) after recrystallization from a 75 g scale input [1]. In contrast, the alternative N-Boc epoxide synthesis via allylamine epoxidation described in the OPRD paper provides yields exceeding 80% with Oxone as the oxidant, eliminating chromatographic purification [2]. The lower isolated yield of the Cbz epoxide is offset by its specific utility in synthetic sequences requiring Cbz protection orthogonality and the commercial availability of the starting N-Cbz-L-phenylalanine [1].

Process Chemistry Chloromethyl Ketone Reduction Epoxide Scalability

Optimal Application Scenarios for (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane Based on Verified Evidence


Atazanavir and Atazanavir-Related HIV Protease Inhibitor Synthesis Requiring Erythro (2R,3S) Stereochemistry

This compound is the designated chiral epoxide intermediate for constructing the hydroxyethylamine isostere of atazanavir, an HIV-1 protease inhibitor [1]. The (2R,3S) configuration is non-negotiable for this API; the (2S,3S) diastereomer would produce an incorrect stereochemical outcome incompatible with the atazanavir pharmacophore. Researchers and CDMOs developing atazanavir or its generic versions should specify the (2R,3S)-Cbz epoxide rather than the threo isomer or Boc-protected analog to ensure regulatory pathway alignment [1].

Multi-Step Syntheses Requiring Orthogonal N-Deprotection via Catalytic Hydrogenolysis in the Presence of Acid-Sensitive Functionalities

When the synthetic sequence contains acid-labile protecting groups (e.g., silyl ethers, tert-butyl esters) or acid-sensitive functional groups that preclude the TFA-mediated Boc deprotection, the Cbz-protected epoxide enables selective amine unmasking under neutral hydrogenation conditions [2]. This orthogonality is particularly valuable in convergent syntheses where the epoxide is introduced late-stage and must be deprotected without disturbing other installed functional groups [2].

Crystallization-Driven Chiral Purity Enhancement in GMP Intermediate Manufacturing

The (2R,3S)-Cbz epoxide can be recrystallized from ethyl acetate/hexane to achieve >99% ee, a purification advantage that simplifies downstream processing and reduces the burden of diastereomer rejection in subsequent steps [3]. This crystallization-based purity upgrade is especially relevant for GMP intermediate manufacturing where chromatographic separation of diastereomers is cost-prohibitive at scale [3].

Structure-Activity Relationship (SAR) Studies on Epoxide-Based Aspartyl Protease Inhibitors

The defined (2R,3S) erythro Cbz epoxide serves as a stereochemical probe in SAR campaigns aimed at optimizing irreversible epoxide-based HIV protease inhibitors. The Cbz group additionally provides a convenient UV chromophore for HPLC monitoring of reaction progress and intermediate purity during medicinal chemistry optimization [4].

Quote Request

Request a Quote for (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.